molecular formula C23H26N2O B1679591 Roxindole CAS No. 112192-04-8

Roxindole

货号: B1679591
CAS 编号: 112192-04-8
分子量: 346.5 g/mol
InChI 键: HGEYJZMMUGWEOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

罗辛多,也称为3-[4-(4-苯基-3,6-二氢-2H-吡啶-1-基)丁基]-1H-吲哚-5-醇,是一种多巴胺能和血清素能药物。它最初由默克公司开发,用于治疗精神分裂症。 虽然其抗精神病作用有限,但它被发现能产生强效且快速的抗抑郁和抗焦虑作用 罗辛多也被用于治疗抑郁症、帕金森病和泌乳素瘤 .

准备方法

合成路线和反应条件: 一种改进的、方便的、高产的罗辛多合成路线包括γ-丁内酯与5-甲氧基吲哚的相转移催化反应,该反应一步直接生成吲哚丁酸衍生物 .

工业生产方法: 虽然罗辛多的具体工业生产方法没有广泛的记录,但合成通常涉及标准的有机合成技术,包括相转移催化以及使用适当的溶剂和试剂来实现高产率和纯度。

化学反应分析

反应类型: 罗辛多经历各种化学反应,包括:

    氧化: 罗辛多可以在特定条件下被氧化,形成相应的氧化衍生物。

    还原: 可以进行还原反应以修饰化合物中的官能团。

    取代: 罗辛多可以进行取代反应,特别是在吲哚和吡啶环上。

常用试剂和条件:

    氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

    还原: 通常使用还原剂如氢化铝锂或硼氢化钠。

    取代: 各种卤化剂和亲核试剂可用于取代反应。

形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会生成羟基化衍生物,而还原可能会生成脱氧化合物。

科学研究应用

Roxindole, also known as EMD-49,980, is a dopaminergic and serotonergic drug that was initially intended for use in the treatment of schizophrenia . Subsequent investigations have explored its potential in treating major depressive disorder, Parkinson's disease, and prolactinoma .

Pharmacological Properties and Targets
this compound is a dopamine autoreceptor-selective agonist with a strong affinity for D2-like receptors, but lower affinities for D1-like receptors, muscarinic receptors, and 5HT2 receptors . In addition, it inhibits 5-HT uptake and has 5-HT1A agonistic effects .

The primary targets of this compound include :

  • Target ID: CHEMBL214
  • Target ID: CHEMBL217
    • Pharmacology: 0.37 nM [EC50]
  • Target ID: CHEMBL234
    • Pharmacology: 0.4 nM [Ki]
  • Target ID: CHEMBL219
    • Pharmacology: 24.0 nM [Ki]

Clinical Applications and Studies

This compound has been investigated for various clinical applications:

  • Schizophrenia: this compound was initially developed to treat schizophrenia . A study involving twenty schizophrenic inpatients with either predominantly positive or negative symptoms were treated with this compound .
  • Major Depressive Disorder: this compound has been investigated as a therapy for major depressive disorder . An open clinical trial with 12 inpatients suffering from a major depressive episode (DSM-III-R) were treated with a fixed dosage of 15 mg per day of this compound for 28 days . After 4 weeks, 8 out of 12 patients showed a reduction of at least 50% in HAMD-17 total scores (mean HAMD-17 reduction of 56% in all patients), and half of the patients showed complete psychopathological remission (HAMD-17 < 8) . The onset of this compound's antidepressant action was notably rapid, with seven out of eight responders improving within the first 2 weeks of treatment and four patients being nearly asymptomatic within 1 week .
  • Parkinson's Disease: this compound has been explored as a potential treatment for Parkinson's disease .
  • Prolactinoma: this compound has been investigated as a therapy for prolactinoma .

Pharmacokinetics
The bioavailability of this compound is estimated to be 5% due to high first-pass metabolization . However, 14C distribution studies have shown that this compound readily crosses the blood-brain barrier, with brain concentrations at all intervals being much higher than corresponding plasma levels .

In Vivo and In Vitro Studies

  • In Vivo: this compound was administered at increasing daily doses from 0.3 to 30 mg for 28 days via oral administration .
  • In Vitro: this compound activity was evaluated in a [35S]GTPγS binding assay. Membranes of CHO cells stably expressing recombinant human 5-HT1A receptor were treated with [35S]GTPγS (0.1 nM) in assay buffer (HEPES (20 mM), pH 7.4, NaCl (100 mM), GDP (3 µM), MgCl2 (3 mM)) for 20 min at 22 °C. Efficacy is expressed as the increase in [35S]GTPγS binding observed with the agonist relative to that induced by a maximally effective concentration (10 µM) 5HT .

作用机制

罗辛多作为几种受体的激动剂:

该化合物在这些受体上的作用及其抑制血清素再摄取的能力被认为是其在各种精神和神经疾病中的治疗作用的基础。

类似化合物:

罗辛多的独特性: 罗辛多多巴胺能和血清素能活性的独特组合,以及其血清素再摄取抑制,使其有别于其他化合物。 它对多巴胺自身受体的优先作用及其快速的抗抑郁和抗焦虑作用使其成为进一步研究和潜在治疗应用的宝贵化合物 .

相似化合物的比较

生物活性

Roxindole, chemically known as 3-[4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-1H-indol-5-ol hydrochloride, is a compound primarily recognized for its role as a dopamine autoreceptor agonist. Developed initially for the treatment of schizophrenia, this compound has garnered attention due to its unique pharmacological profile and potential applications in treating mood disorders, particularly depression.

This compound exhibits a complex mechanism of action, predominantly influencing the dopaminergic and serotonergic systems:

  • Dopamine Receptors : this compound selectively agonizes presynaptic dopamine D2 receptors, which enhances dopaminergic neurotransmission. It also has notable affinity for D3 and D4 receptors, with pKi values of 8.55 and 8.93 respectively .
  • Serotonin Receptors : The compound inhibits serotonin (5-HT) uptake and displays agonistic activity at 5-HT1A receptors while antagonizing 5-HT2A receptors . This dual action suggests a potential antidepressant effect, as serotonin modulation is critical in mood regulation.

Pharmacological Profile

This compound's pharmacological effects can be summarized in the following table:

Activity Type Receptor Effect
Dopamine AgonismSelectiveD2Enhances dopaminergic transmission
Serotonin Uptake InhibitionInhibitory5-HT TransporterIncreases serotonin availability
5-HT1A AgonismAgonistic5-HT1APotential antidepressant effect
5-HT2A AntagonismAntagonistic5-HT2AReduces anxiety-related symptoms

Antidepressant Efficacy

This compound has demonstrated significant antidepressant properties in clinical settings. A notable open-label trial involving 12 patients with major depressive episodes revealed that:

  • Response Rate : 67% of patients exhibited at least a 50% reduction in Hamilton Depression Rating Scale (HAMD-17) scores after four weeks of treatment .
  • Rapid Onset : The onset of action was particularly rapid, with some patients showing improvement within the first week .

The following case study illustrates its efficacy:

"In an open trial, seven out of eight responders improved within the first two weeks of treatment, indicating that this compound may provide a fast-acting alternative to traditional antidepressants" .

Antipsychotic Properties

While originally developed for schizophrenia treatment, this compound's antipsychotic efficacy has been described as modest. In trials involving schizophrenic patients with predominantly negative symptoms, a moderate reduction (20%) in total scores on the Scale for the Assessment of Negative Symptoms was observed . However, it did not show significant effects on positive symptoms.

Safety and Side Effects

Despite its promising effects, clinical development for this compound was discontinued due to concerns over safety and efficacy profiles. The compound exhibited side effects typical of dopaminergic agents but lacked robust efficacy compared to established antipsychotics .

属性

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYJZMMUGWEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100239-55-2 (x HCl), 108050-82-4 (mono HCL), 119742-13-1 (mesylate), 119742-13-1 (mesylate salt/solvate)
Record name Roxindole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5043895
Record name Roxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112192-04-8
Record name Roxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112192-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxindole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43227SMS0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roxindole
Reactant of Route 2
Roxindole
Reactant of Route 3
Roxindole
Reactant of Route 4
Roxindole
Reactant of Route 5
Roxindole
Reactant of Route 6
Reactant of Route 6
Roxindole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。